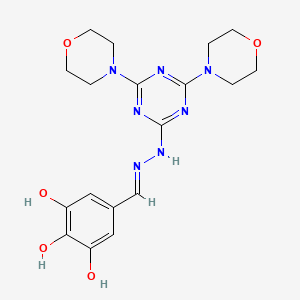
5-((2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)benzene-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)benzene-1,2,3-triol is a complex organic compound with a molecular formula of C18H23N7O5 This compound is characterized by its unique structure, which includes a triazine ring, morpholine groups, and a benzene ring with hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)benzene-1,2,3-triol typically involves multiple steps. One common method includes the reaction of 4,6-dimorpholino-1,3,5-triazine with hydrazine to form the hydrazono intermediate. This intermediate is then reacted with 5-formylbenzene-1,2,3-triol under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial production methods would likely involve scaling up the laboratory procedures. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization or chromatography to obtain the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
5-((2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)benzene-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The hydrazono group can be reduced to form hydrazine derivatives.
Substitution: The morpholine groups can be substituted with other amines or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or various amines.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted triazine derivatives.
Applications De Recherche Scientifique
5-((2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)benzene-1,2,3-triol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of 5-((2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)benzene-1,2,3-triol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dimorpholino-1,3,5-triazine: A precursor in the synthesis of the compound.
5-Formylbenzene-1,2,3-triol: Another precursor used in the synthesis.
Hydrazine derivatives: Compounds with similar hydrazono groups.
Uniqueness
5-((2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)benzene-1,2,3-triol is unique due to its combination of a triazine ring, morpholine groups, and a benzene ring with hydroxyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propriétés
Formule moléculaire |
C18H23N7O5 |
|---|---|
Poids moléculaire |
417.4 g/mol |
Nom IUPAC |
5-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]benzene-1,2,3-triol |
InChI |
InChI=1S/C18H23N7O5/c26-13-9-12(10-14(27)15(13)28)11-19-23-16-20-17(24-1-5-29-6-2-24)22-18(21-16)25-3-7-30-8-4-25/h9-11,26-28H,1-8H2,(H,20,21,22,23)/b19-11+ |
Clé InChI |
QSEDECCPFXYWAN-YBFXNURJSA-N |
SMILES isomérique |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=C(C(=C3)O)O)O)N4CCOCC4 |
SMILES canonique |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=C(C(=C3)O)O)O)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


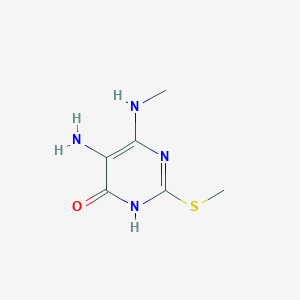
![3-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-Dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-5-thioxo-5,6-dihydro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B13091971.png)
![3-Iodo-6-methoxy-2-phenylimidazo[1,2-A]pyridine](/img/structure/B13091972.png)

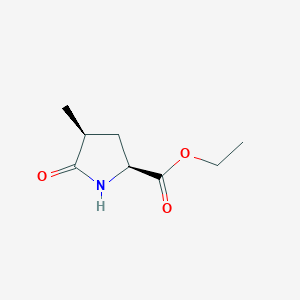
![Octahydro-1H-pyrano[4,3-c]pyridine](/img/structure/B13091990.png)

![3-Chloropyrimido[1,2-a]benzimidazole](/img/structure/B13092003.png)
![6-[4-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B13092006.png)
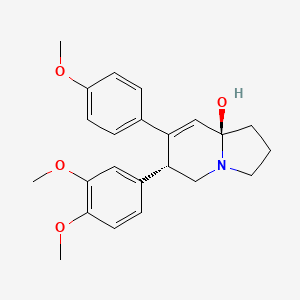
![7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B13092009.png)
![7-Bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13092027.png)
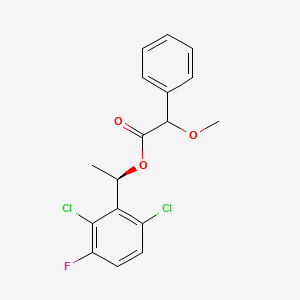
![(R)-Benzyl 4-((3R,5R,7S,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13092049.png)
